molecular formula C5H10O2 B1214607 5-Hydroxypentanal CAS No. 4221-03-8

5-Hydroxypentanal

Cat. No.: B1214607
CAS No.: 4221-03-8
M. Wt: 102.13 g/mol
InChI Key: CNRGMQRNYAIBTN-UHFFFAOYSA-N
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Description

5-Hydroxypentanal, also known as 5-hydroxyvaleraldehyde, is an organic compound with the molecular formula C5H10O2. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound contains both an aldehyde group and a hydroxyl group, making it a versatile intermediate in organic synthesis .

Biochemical Analysis

Biochemical Properties

5-Hydroxypentanal plays a significant role in biochemical reactions, particularly in the metabolism of certain nitrosamines. It is a product of the α-hydroxylation of N-nitrosopiperidine, a process catalyzed by cytochrome P450 enzymes, specifically cytochrome P450 2A3 . This enzyme-mediated reaction converts N-nitrosopiperidine to this compound, which subsequently cyclizes to form 2-hydroxytetrahydro-2H-pyran . The interaction between this compound and cytochrome P450 2A3 is crucial for understanding its metabolic fate and potential biological effects.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to affect the metabolism of nitrosamines in liver and esophageal cells . The compound’s interaction with cytochrome P450 enzymes in these cells leads to the formation of reactive intermediates, which can have downstream effects on cellular function. These effects may include alterations in gene expression and modulation of metabolic pathways, potentially impacting cell proliferation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with cytochrome P450 enzymes. The compound undergoes enzymatic conversion to reactive intermediates, which can interact with cellular macromolecules such as DNA, proteins, and lipids These interactions can lead to enzyme inhibition or activation, changes in gene expression, and modulation of signaling pathways

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation through oxidation and other chemical reactions . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro models of liver and esophageal cells . These effects may include alterations in metabolic activity and gene expression over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolism and gene expression . Toxic or adverse effects have been observed at high doses, including potential hepatotoxicity and carcinogenicity . These findings underscore the importance of careful dosage selection in experimental studies involving this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the metabolism of nitrosamines. The compound is a key intermediate in the α-hydroxylation of N-nitrosopiperidine, a reaction catalyzed by cytochrome P450 enzymes . This metabolic pathway leads to the formation of reactive intermediates that can interact with cellular macromolecules and influence metabolic flux and metabolite levels. The role of this compound in these pathways highlights its importance in understanding the biochemical effects of nitrosamines.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. The compound’s hydrophilic nature allows it to diffuse readily through aqueous environments, but it may also interact with specific transporters that facilitate its movement across cellular membranes . These interactions can influence the localization and accumulation of this compound within different cellular compartments, affecting its biological activity.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and organelles such as the endoplasmic reticulum and mitochondria . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. The activity and function of this compound can be affected by its localization, as interactions with different biomolecules and enzymes may vary depending on its subcellular distribution.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Hydroxypentanal can be synthesized through the hydration of 2,3-dihydropyran in the presence of hydrochloric acid. The reaction involves mixing 2,3-dihydropyran with water and concentrated hydrochloric acid, followed by extraction with ether and distillation under reduced pressure . The yield of this reaction is typically around 74-79%.

Industrial Production Methods

In industrial settings, this compound can be produced from biomass-derived 2-hydroxytetrahydropyran through ring-opening tautomerization and subsequent reductive amination using nickel catalysts. This method is efficient and yields high purity this compound .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxypentanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form 5-hydroxyvaleric acid.

    Reduction: The aldehyde group can be reduced to form 5-hydroxypentanol.

    Substitution: The hydroxyl group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxyl group into a chloro derivative.

Major Products Formed

    Oxidation: 5-Hydroxyvaleric acid.

    Reduction: 5-Hydroxypentanol.

    Substitution: Various chloro and other substituted derivatives.

Scientific Research Applications

5-Hydroxypentanal has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Pentanal: Lacks the hydroxyl group, making it less versatile in reactions.

    5-Hydroxypentanol: Contains an additional hydrogen atom, making it an alcohol rather than an aldehyde.

    5-Hydroxyvaleric acid: The oxidized form of 5-Hydroxypentanal, containing a carboxylic acid group instead of an aldehyde group.

Uniqueness

This compound is unique due to the presence of both an aldehyde and a hydroxyl group, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and industrial applications .

Properties

IUPAC Name

5-hydroxypentanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c6-4-2-1-3-5-7/h4,7H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNRGMQRNYAIBTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCO)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30195039
Record name 5-Hydroxypentanal
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Molecular Weight

102.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4221-03-8
Record name 5-Hydroxypentanal
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Record name 5-Hydroxypentanal
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Record name 4221-03-8
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Record name 5-Hydroxypentanal
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Record name 5-hydroxyvaleraldehyde
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Record name 5-Hydroxypentanal
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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